Leucomethylene Blue dihydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

TRx0237 est synthétisé à partir du bleu de méthylène par une série de réactions chimiques conçues pour stabiliser et réduire le composé, améliorant ainsi son absorption, sa biodisponibilité et sa tolérabilité . Les voies de synthèse spécifiques et les conditions de réaction pour TRx0237 impliquent la réduction du bleu de méthylène en leuco-méthylthioninium, suivie de sa conversion en hydrométhylthioninium mésylate . Les méthodes de production industrielle se concentrent sur la garantie de la pureté et de la stabilité du produit final afin de répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

TRx0237 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé peut être oxydé en bleu de méthylène dans certaines conditions . Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs tels que le dithionite de sodium pour le processus de réduction et des agents oxydants tels que le peroxyde d'hydrogène pour le processus d'oxydation . Les principaux produits formés à partir de ces réactions sont le bleu de méthylène et sa forme réduite, le leuco-méthylthioninium .

Applications de recherche scientifique

TRx0237 a été largement étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives. Il est principalement utilisé dans le traitement de la maladie d'Alzheimer et de la démence frontotemporale en inhibant l'agrégation des protéines tau, qui forment des enchevêtrements neurofibrillaires dans le cerveau . De plus, TRx0237 a montré des avantages potentiels dans d'autres tauopathies et affections neurodégénératives . La recherche a également exploré ses effets sur l'autophagie, la fonction mitochondriale et la neuroprotection .

Mécanisme d'action

Le mécanisme d'action de TRx0237 implique l'inhibition de l'agrégation des protéines tau. Les protéines tau sont essentielles au maintien de la stabilité des microtubules dans les neurones. Dans les maladies neurodégénératives, les protéines tau deviennent hyperphosphorylées et s'agrègent en enchevêtrements neurofibrillaires . TRx0237 interfère avec la liaison tau-tau nécessaire à l'agrégation, empêchant ainsi la formation de ces enchevêtrements . Cette action contribue à atténuer les conséquences pathologiques en aval de l'agrégation de tau, telles que le dysfonctionnement neuronal et les déficits cognitifs .

Applications De Recherche Scientifique

Leucomethylene blue dihydrobromide is a chemical compound with several potential applications, primarily in scientific research related to Alzheimer's disease and as a redox agent in various chemical reactions. It is also known as Hydromethylthionine Dihydrobromide .

Chemical Properties and Structure

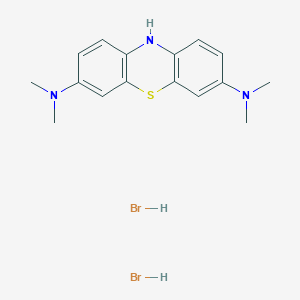

Leucomethylene blue (LMB) is a reduced form of methylene blue, belonging to the thiazine class of dyes . The molecular formula for this compound is C16H21Br2N3S, with a molecular weight of 447.2 g/mol .

Scientific Research Applications

-

Tau Aggregation Inhibitor

- Leucomethylene blue, also known as LMTM (Leucomethylthioninium dimesylate), is investigated as a tau aggregation inhibitor for the treatment of Alzheimer's disease (AD) .

- Clinical trials have been conducted to assess the efficacy of TRx0237 (LMTX), a form of leucomethylene blue, in patients with mild to moderate AD and behavioral variant of frontotemporal dementia (FTD) .

- These trials involve administering TRx0237 in tablet form at varying dosages (e.g., 125 mg twice daily or 100 mg twice daily) over different durations .

-

Redox Reactions

- Leucomethylene blue can be oxidized by artemisinins, leading to the generation of reactive oxygen species (ROS). This is relevant in the context of antimalarial mechanisms, where methylene blue (MB) affects the redox behavior of parasite flavin-dependent disulfide reductases .

- It can be used in kinetic studies to demonstrate the reduction of methylene blue by ascorbic acid . The oxidation of leucomethylene blue can result in a persistent faint blue color under slow reaction conditions .

Clinical Trials and Studies

Several clinical trials have explored the use of TRx0237 (LMTX), a form of leucomethylene blue, in treating Alzheimer's disease and frontotemporal dementia :

| Compound (company) | Clinicaltrials.gov identifier | Mechanism of action | Estimated enrollment | Characteristics | Status |

|---|---|---|---|---|---|

| TRx0237 (LMTX) (TauRx Therapeutics Ltd.) | NCT01626391 | Tau aggregation inhibitor | 9 patients already taking medications for probable mild to moderate AD (2012-2013) | TRx0237 tablets 250 mg/day (given as 125 mg bid) for 4 weeks | Phase II trial (completed) |

| TRx0237 (LMTX) (TauRx Therapeutics Ltd.) | NCT01689233 | Tau aggregation inhibitor | 700 patients with probable mild AD (2012–2015) | TRx0237 100 mg tablets administered twice daily | Phase III trial (active not recruiting) |

| TRx0237 (LMTX) (TauRx Therapeutics Ltd.) | NCT01689246 | Tau aggregation inhibitor | 833 patients with probable mild to moderate AD (2013–2016) | TRx0237 125 mg tablets administered twice daily | Phase III trial (active not recruiting) |

| TRx0237 (LMTX) (TauRx Therapeutics Ltd.) | NCT01626378 | Tau aggregation inhibitor | 220 patients with behavioral variant of FTD (2013–2016) | TRx0237 100 mg tablet administered twice daily | Phase II trial (active not recruiting) |

Mécanisme D'action

The mechanism of action of TRx0237 involves the inhibition of tau protein aggregation. Tau proteins are essential for maintaining the stability of microtubules in neurons. in neurodegenerative diseases, tau proteins become hyperphosphorylated and aggregate into neurofibrillary tangles . TRx0237 interferes with the tau-tau binding necessary for aggregation, thereby preventing the formation of these tangles . This action helps to mitigate the downstream pathological consequences of tau aggregation, such as neuronal dysfunction and cognitive deficits .

Comparaison Avec Des Composés Similaires

TRx0237 est unique dans sa conception en tant que forme stabilisée et réduite du bleu de méthylène, ce qui améliore son absorption et sa biodisponibilité . Des composés similaires comprennent le bleu de méthylène et son dérivé de première génération, Rember . TRx0237 et Rember partagent le même mode d'action, mais TRx0237 a été optimisé pour de meilleures propriétés pharmacocinétiques . D'autres inhibiteurs de l'agrégation de tau en développement comprennent des composés ciblant différents aspects de la pathologie de tau, tels que la phosphorylation et l'élimination .

Activité Biologique

Leucomethylene blue dihydrobromide (LMB) is a reduced form of methylene blue (MB), a compound recognized for its diverse biological activities, particularly in the context of oxidative stress, neuroprotection, and potential therapeutic applications in neurodegenerative diseases. This article explores the biological activity of LMB, summarizing key research findings, case studies, and relevant data.

Leucomethylene blue exhibits several mechanisms that contribute to its biological activity:

- Reactive Oxygen Species (ROS) Scavenging : LMB acts as a potent scavenger of reactive oxygen and nitrogen species (RONS). It has been shown to effectively reduce oxidative stress by converting harmful radicals into less reactive species. This property is crucial in mitigating cellular damage during ischemic events and neurodegenerative conditions .

- Mitochondrial Function Enhancement : LMB enhances mitochondrial respiration and ATP production. Studies indicate that it increases the activity of mitochondrial complex IV, which is vital for cellular energy metabolism. Optimal concentrations of LMB have been found to improve mitochondrial function while reducing cytotoxicity .

- Neuroprotective Effects : In models of neurodegeneration, LMB has demonstrated protective effects against neuronal apoptosis and inflammation. It modulates signaling pathways such as PI3K/Akt and NF-κB, leading to reduced neuronal death and inflammation .

2.1 In Vitro Studies

- Cytotoxicity and Proliferation : In human embryonic fibroblasts, concentrations of LMB between 100 nM and 1 mM have been shown to enhance cell proliferation and reduce oxidative stress markers like malondialdehyde (MDA) .

- Oxidative Stress Mitigation : LMB reduces the production of ROS in cellular models subjected to oxidative stress. This reduction correlates with decreased mitochondrial membrane potential loss and enhanced superoxide dismutase (SOD) activity .

2.2 In Vivo Studies

- Animal Models : In animal studies, LMB administration before ischemic injury resulted in reduced brain edema and inflammatory cytokine levels (e.g., IL-1β, TNF-α). It also promoted anti-inflammatory cytokine IL-10 production, indicating its potential for treating conditions like stroke or traumatic brain injury .

- Alzheimer's Disease Applications : LMB has been investigated as a tau aggregation inhibitor in Alzheimer's disease models. Clinical trials have suggested that it may improve cognitive performance in patients with mild to moderate Alzheimer's disease by targeting tau pathology .

3.1 Clinical Trials

- A Phase II clinical trial involving 321 patients with mild to moderate Alzheimer's disease indicated potential benefits from LMB treatment concerning cognitive performance and cerebral blood flow improvements .

- Ongoing Phase III trials are evaluating the efficacy of TRx0237 (a formulation of LMB) for treating Alzheimer's disease and frontotemporal dementia .

3.2 Toxicological Assessments

- Toxicological studies have assessed the safety profile of LMB, noting that while it exhibits some cytotoxic effects at high concentrations (above 1 mM), lower doses are generally well-tolerated .

4. Data Summary

The following table summarizes key findings related to the biological activity of leucomethylene blue:

5. Conclusion

This compound presents significant promise as a therapeutic agent due to its multifaceted biological activities, particularly in neuroprotection and oxidative stress mitigation. Ongoing research, including clinical trials, will further elucidate its potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Propriétés

IUPAC Name |

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPSVVTGFBHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Br2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951131-15-0 | |

| Record name | Leucomethylene Blue dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dimethylphenothiazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.